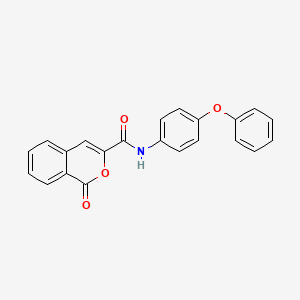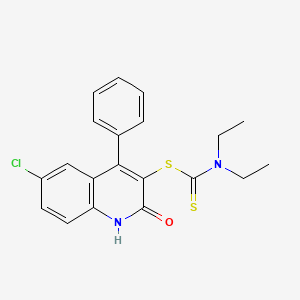![molecular formula C29H22N2O5 B11591680 [2-(3,4-dimethylphenyl)-2-oxoethyl] 3-(4-methyl-1,3-dioxopyrrolo[3,4-c]quinolin-2-yl)benzoate](/img/structure/B11591680.png)
[2-(3,4-dimethylphenyl)-2-oxoethyl] 3-(4-methyl-1,3-dioxopyrrolo[3,4-c]quinolin-2-yl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(3,4-dimethylphenyl)-2-oxoethyl] 3-(4-methyl-1,3-dioxopyrrolo[3,4-c]quinolin-2-yl)benzoate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzoate ester linked to a quinoline derivative. The presence of multiple functional groups makes it a versatile molecule for chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [2-(3,4-dimethylphenyl)-2-oxoethyl] 3-(4-methyl-1,3-dioxopyrrolo[3,4-c]quinolin-2-yl)benzoate typically involves multi-step organic reactions. One common method includes the esterification of 3-(4-methyl-1,3-dioxopyrrolo[3,4-c]quinolin-2-yl)benzoic acid with 2-(3,4-dimethylphenyl)-2-oxoethanol under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid at elevated temperatures to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
[2-(3,4-dimethylphenyl)-2-oxoethyl] 3-(4-methyl-1,3-dioxopyrrolo[3,4-c]quinolin-2-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [2-(3,4-dimethylphenyl)-2-oxoethyl] 3-(4-methyl-1,3-dioxopyrrolo[3,4-c]quinolin-2-yl)benzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme interactions and inhibition. Its structural complexity makes it a suitable candidate for probing the active sites of enzymes and understanding their mechanisms.
Medicine
In medicine, this compound may be investigated for its pharmacological properties. Its ability to interact with biological targets could lead to the development of new therapeutic agents for various diseases.
Industry
Industrially, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it valuable for creating polymers, coatings, and other advanced materials.
Mecanismo De Acción
The mechanism of action of [2-(3,4-dimethylphenyl)-2-oxoethyl] 3-(4-methyl-1,3-dioxopyrrolo[3,4-c]quinolin-2-yl)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl acetoacetate: A simpler ester with similar reactivity in nucleophilic substitution and reduction reactions.
tert-Butyl carbamate: Another compound with a carbamate functional group, used in similar synthetic applications.
Uniqueness
What sets [2-(3,4-dimethylphenyl)-2-oxoethyl] 3-(4-methyl-1,3-dioxopyrrolo[3,4-c]quinolin-2-yl)benzoate apart is its structural complexity and the presence of multiple functional groups. This allows for a broader range of chemical reactions and applications compared to simpler compounds like ethyl acetoacetate and tert-butyl carbamate.
Propiedades
Fórmula molecular |
C29H22N2O5 |
|---|---|
Peso molecular |
478.5 g/mol |
Nombre IUPAC |
[2-(3,4-dimethylphenyl)-2-oxoethyl] 3-(4-methyl-1,3-dioxopyrrolo[3,4-c]quinolin-2-yl)benzoate |
InChI |
InChI=1S/C29H22N2O5/c1-16-11-12-19(13-17(16)2)24(32)15-36-29(35)20-7-6-8-21(14-20)31-27(33)25-18(3)30-23-10-5-4-9-22(23)26(25)28(31)34/h4-14H,15H2,1-3H3 |
Clave InChI |
KIDCYGMDPVJUNQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)C(=O)COC(=O)C2=CC(=CC=C2)N3C(=O)C4=C(C3=O)C5=CC=CC=C5N=C4C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2E)-3-[2-(2,3-dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-(morpholin-4-ylcarbonyl)prop-2-enenitrile](/img/structure/B11591600.png)

![N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(2-methylpropoxy)-N-[4-(propan-2-yl)benzyl]benzamide](/img/structure/B11591623.png)
![(2E)-3-[2-(4-tert-butylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-(phenylsulfonyl)prop-2-enenitrile](/img/structure/B11591636.png)

![(2E)-3-(9-methyl-4-oxo-2-phenoxy-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-[(4-methylphenyl)sulfonyl]prop-2-enenitrile](/img/structure/B11591644.png)
![methyl 8-methyl-6-(2-nitrophenyl)-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11591646.png)
![1-[3-Methoxy-4-(3-methylbutoxy)phenyl]-2-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11591655.png)
![N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B11591663.png)
![2-(3,4-Dimethoxyphenyl)-5-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11591671.png)
![4-fluoro-N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B11591673.png)
![2-{(E)-2-[5-(2-nitrophenyl)furan-2-yl]ethenyl}quinoline](/img/structure/B11591687.png)
![(2E)-N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-3-(3-methylphenyl)prop-2-enamide](/img/structure/B11591690.png)
![2-[({2-[4-(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)piperazin-1-yl]ethyl}amino)methylidene]-5-phenylcyclohexane-1,3-dione](/img/structure/B11591696.png)
